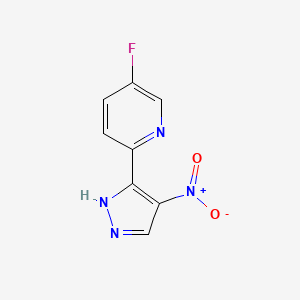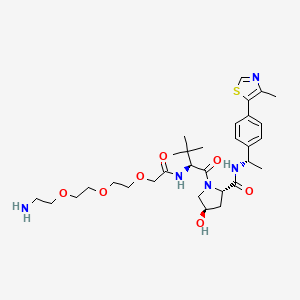![molecular formula C16H17N3O3 B2885130 (2E)-4-[(2-methoxyquinolin-4-yl)formamido]-N-methylbut-2-enamide CAS No. 2380195-80-0](/img/structure/B2885130.png)
(2E)-4-[(2-methoxyquinolin-4-yl)formamido]-N-methylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-4-[(2-methoxyquinolin-4-yl)formamido]-N-methylbut-2-enamide is a useful research compound. Its molecular formula is C16H17N3O3 and its molecular weight is 299.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclization Procedures for Tetrahydroisoquinolines
Cyclization techniques are crucial in the synthesis of tetrahydroisoquinolines, a compound class with significant chemical and pharmaceutical importance. The work by Maryanoff and Rebarchak (1992) illustrates the use of N-acyliminium cyclization for producing 3-arylisoquinolines, demonstrating a method to circumvent complications associated with classical cyclization procedures. This approach yields tetrahydroisoquinolines with good to excellent efficiency, highlighting a valuable strategy for synthesizing complex organic structures (Maryanoff & Rebarchak, 1992).
Synthesis of Methoxylated Tetrahydroisoquinoliniums
Methoxylated tetrahydroisoquinoliniums, derived from compounds like N-methyl-laudanosine and N-methyl-noscapine, have been synthesized and evaluated for their binding affinity to apamin-sensitive binding sites. This research by Graulich et al. (2006) underscores the potential of these compounds in the development of therapeutic agents targeting Ca2+-activated K+ channels. Their findings suggest that specific structural modifications can enhance affinity, providing insights into ligand design for neurological applications (Graulich et al., 2006).
Asymmetric Syntheses of Hancock Alkaloids
The asymmetric synthesis of Hancock alkaloids, which are based on a 2-substituted N-methyl-1,2,3,4-tetrahydroquinoline core, has been delineated by Davies et al. (2018). This synthesis route involves conjugate addition and intramolecular Buchwald-Hartwig coupling, leading to the formation of compounds like (-)-cuspareine and (-)-galipinine. Such syntheses are crucial for generating natural product analogs with potential pharmaceutical applications, providing a foundation for the development of new therapeutic agents (Davies et al., 2018).
Properties
IUPAC Name |
2-methoxy-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-17-14(20)8-5-9-18-16(21)12-10-15(22-2)19-13-7-4-3-6-11(12)13/h3-8,10H,9H2,1-2H3,(H,17,20)(H,18,21)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANJOSJWERUNIT-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CCNC(=O)C1=CC(=NC2=CC=CC=C21)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/CNC(=O)C1=CC(=NC2=CC=CC=C21)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d]isoxazol-3-yl)-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2885048.png)
![methyl 3-[N-benzyl-1-(2-chloropyridin-4-yl)formamido]propanoate](/img/structure/B2885049.png)
![4-(1-benzofuran-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B2885052.png)


![1-{3-[4-(4-acetylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![N'-[(1E)-[2-(4-methylphenoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2885057.png)





![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B2885068.png)
